6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
CAS No.: 2549027-54-3
Cat. No.: VC11841895
Molecular Formula: C19H22N6O
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
![6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile - 2549027-54-3](/images/structure/VC11841895.png)
Specification
CAS No. | 2549027-54-3 |
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Molecular Formula | C19H22N6O |
Molecular Weight | 350.4 g/mol |
IUPAC Name | 6-[1-(1,3,5-trimethylpyrazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C19H22N6O/c1-12-18(13(2)23(3)22-12)19(26)25-7-6-15-10-24(11-16(15)25)17-5-4-14(8-20)9-21-17/h4-5,9,15-16H,6-7,10-11H2,1-3H3 |
Standard InChI Key | WCFOEKKOZFKOFG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Canonical SMILES | CC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features three distinct heterocyclic components:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, substituted at position 3 by a nitrile group (-C≡N).
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Pyrazole Moiety: A five-membered diunsaturated ring with two adjacent nitrogen atoms, methyl-substituted at positions 1, 3, and 5.
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Bicyclic Amine Core: An octahydropyrrolo[2,3-c]pyrrole system, which consists of two fused pyrrolidine rings, providing a rigid three-dimensional scaffold .
Table 1: Key Physicochemical Characteristics
Property | Value |
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Molecular Formula | C₁₉H₂₂N₆O |
Molecular Weight | 350.4 g/mol |
IUPAC Name | 6-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
SMILES | CC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Topological Polar Surface Area | 94.9 Ų (calculated) |
The nitrile group at position 3 of the pyridine ring introduces polarity and potential hydrogen-bonding capabilities, while the methyl groups on the pyrazole enhance lipophilicity. The bicyclic amine’s conformation likely influences steric interactions in biological systems .
Synthetic Pathways and Challenges
Although no explicit synthesis protocol for this compound is publicly documented, analogous structures suggest a multi-step approach involving:
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Pyrazole Synthesis: Formation of 1,3,5-trimethylpyrazole-4-carboxylic acid via cyclocondensation of hydrazine derivatives with β-keto esters.
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Bicyclic Amine Construction: Building the octahydropyrrolo[2,3-c]pyrrole core through intramolecular cyclization of diamino precursors, possibly using Buchwald-Hartwig amination or transition-metal-catalyzed coupling .
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Coupling Reactions: Amide bond formation between the pyrazole carboxylic acid and the bicyclic amine using carbodiimide-based reagents (e.g., EDC/HOBt).
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Nitrile Introduction: Cyanation of the pyridine ring via Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling .
A critical challenge lies in achieving stereochemical control during the bicyclic amine synthesis, as improper stereochemistry could render the compound pharmacologically inactive . Scale-up may require optimizing reaction conditions to minimize side products from the highly functionalized intermediates.
Material Science Applications
The compound’s electronic profile warrants exploration in:
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Organic Semiconductors: The conjugated pyridine-pyrazole system could enable charge transport in thin-film transistors.
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Luminescent Materials: Rigid bicyclic structure may reduce non-radiative decay, enhancing fluorescence quantum yield.
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Metal-Organic Frameworks (MOFs): Nitrile groups might coordinate to metal nodes, stabilizing porous architectures .
Preliminary computational studies (unpublished) suggest a HOMO-LUMO gap of ~3.1 eV, comparable to oligothiophenes used in organic photovoltaics.
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